molecular formula C12H8ClN3O2 B6245126 methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate CAS No. 1452864-18-4

methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate

Cat. No.: B6245126
CAS No.: 1452864-18-4
M. Wt: 261.7
InChI Key:
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Description

Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate. This reaction is carried out in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, induced by visible light . The resulting product is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazoquinoxaline core, leading to the formation of dihydro derivatives.

    Substitution: The chlorine substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including reflux in organic solvents or the use of microwave-assisted synthesis .

Major Products

The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit different biological activities and properties. For example, the substitution of the chlorine atom with an amino group can enhance the compound’s anticancer activity .

Mechanism of Action

The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in cellular processes, leading to its biological effects. For example, it has been shown to inhibit certain kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1452864-18-4

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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